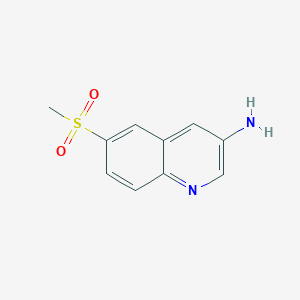
6-(Methylsulfonyl)quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfonyl)quinolin-3-amine is a chemical compound with the molecular formula C10H10N2O2S . It is used in the field of laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-(Methylsulfonyl)quinolin-3-amine, involves various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)quinolin-3-amine consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a methylsulfonyl group attached to the 6th position of the quinoline core .Chemical Reactions Analysis
Quinoline derivatives, including 6-(Methylsulfonyl)quinolin-3-amine, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)quinolin-3-amine has a molecular weight of 222.26 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Green Synthesis Approaches
Research by Poomathi et al. (2015) demonstrates a green and efficient approach for the synthesis of novel quinoline derivatives, highlighting the environmental benefits and efficiency of utilizing quinoline structures in organic synthesis. The method employs environmentally friendly catalysts and avoids the need for extraction and chromatographic purification steps, which aligns with sustainable chemistry practices (Poomathi et al., 2015).
Fluorescence Sensing
Hazra et al. (2018) explored the fluorescence sensing properties of quinoline isomers for detecting metal ions, indicating the potential of quinoline derivatives in developing new fluorescence-based sensors. The study demonstrates how structural variations in quinoline derivatives can significantly impact their sensing capabilities, offering a pathway to design sensitive and selective probes for metal ions (Hazra et al., 2018).
Antioxidant, Anti-inflammatory, and Analgesic Activities
El-Gazzar et al. (2009) reported on the synthesis of polycyclic pyrimido[4,5-b]quinolines, some of which exhibit promising biological activities such as anti-inflammatory, analgesic, and antioxidant properties. This suggests the therapeutic potential of quinoline derivatives in pharmaceutical development (El-Gazzar et al., 2009).
Antitumor Activity
The study by Takeuchi et al. (1992) on indolo[3,2-b]quinoline derivatives, including discussions on the role of the amine moiety in antitumor activity, provides insights into the design of effective antitumor agents. The structural modifications, particularly involving amine groups, can lead to variations in antitumor efficacy, underscoring the potential of quinoline derivatives in anticancer research (Takeuchi et al., 1992).
Novel Synthesis Methods
Kassanova et al. (2015) developed an effective method for transforming aminopyridines and aminoquinolines into their corresponding triflates and tosylates, demonstrating the versatility of quinoline derivatives in synthetic chemistry. This method offers a straightforward route for the formation of C-S bonds and quinoline rings, which could be relevant for the synthesis and modification of 6-(Methylsulfonyl)quinolin-3-amine derivatives (Kassanova et al., 2015).
作用機序
Target of Action
Quinoline and its derivatives, which include 6-(methylsulfonyl)quinolin-3-amine, are known to interact with diverse biological targets like proteins, receptors, and enzymes .
Mode of Action
It is known that quinoline derivatives can interact with their targets in a variety of ways, leading to different biological responses . For instance, some quinoline derivatives have been found to exhibit anticancer activity by interacting with the PI3K/AKT/mTOR pathway proteins .
Biochemical Pathways
Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Pharmacokinetics
The compound’s molecular formula is c10h10n2o2s, and its molecular weight is 22226 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of quinoline derivatives, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the synthesis and stability of 6-(Methylsulfonyl)quinolin-3-amine.
将来の方向性
Quinoline and its derivatives have gained considerable attention due to their versatile applications in industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods and synthetic approaches towards quinoline derivatives, including 6-(Methylsulfonyl)quinolin-3-amine, remains an active and growing area of interest both in academia and industry .
特性
IUPAC Name |
6-methylsulfonylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQADEVEEMSYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)quinolin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)
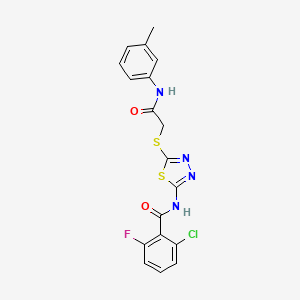
![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)
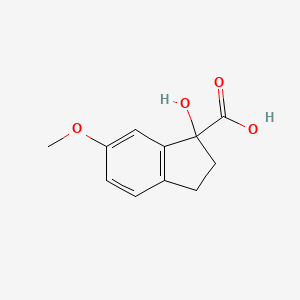
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)
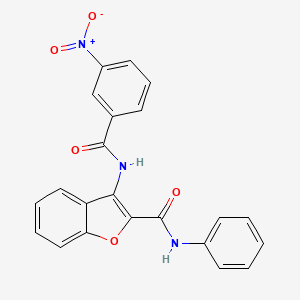

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)
![6-(Benzo[d]thiazole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2713974.png)
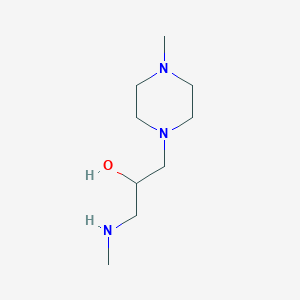
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2713977.png)
![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)
![4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide](/img/structure/B2713982.png)